
3-(5-Methyloxazol-2-yl)benzoic acid
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Overview
Description
3-(5-Methyloxazol-2-yl)benzoic acid is a heterocyclic carboxylic acid featuring a benzoic acid scaffold substituted at the 3-position with a 5-methyloxazole ring. Oxazole derivatives are notable for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(5-Methyloxazol-2-yl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclization to form the oxazole ring followed by coupling with a benzoic acid derivative. For example, thiazole-containing analogs (structurally similar to the target compound) are synthesized via cyclization using reagents like thiourea and subsequent coupling reactions . Key optimization factors include temperature control (e.g., reflux in ethanol), stoichiometric ratios of reactants, and catalyst selection (e.g., potassium carbonate for deprotonation). Monitoring via TLC with hexane:ethyl acetate (3.5:1.5) is recommended to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Standard characterization includes:
- UV-Vis Spectroscopy : To identify π→π* transitions in the aromatic and oxazole moieties.
- IR Spectroscopy : For detecting carboxylic acid (-COOH, ~1700 cm⁻¹) and oxazole ring (C=N, ~1650 cm⁻¹) functional groups.
- NMR : ¹H/¹³C NMR to resolve substituent positions (e.g., methyl group on oxazole and benzoic acid protons).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation. Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. What solvents are suitable for dissolving this compound in experimental settings?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s carboxylic acid group. Ethanol or methanol can also be used for recrystallization, but solubility may vary with pH; basic conditions (e.g., NaOH) enhance solubility via deprotonation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
SC-XRD with SHELXL software is ideal for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between -COOH groups). For example, analogs like 3-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid (PDB ID: 8S9) were resolved using this method, revealing planar oxazole-benzoic acid geometry critical for bioactivity .
Q. How do researchers address contradictory NMR data for oxazole-containing benzoic acid derivatives?
Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or dynamic rotational barriers. Variable-temperature NMR (VT-NMR) or deuterated solvent screening (e.g., D₂O vs. CDCl₃) can stabilize specific conformers. For example, methyl group splitting in oxazole derivatives is resolved at low temperatures (−40°C) .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?
SAR studies involve synthesizing analogs with modified substituents (e.g., halogens, methoxy groups) and testing their binding affinity via:
- Enzyme Inhibition Assays : IC₅₀ determination against target enzymes (e.g., kinases).
- Molecular Docking : Using software like AutoDock to predict interactions with active sites.
- Cellular Uptake Studies : Fluorescent tagging to track intracellular localization. For instance, chlorinated analogs show enhanced antibacterial activity due to increased lipophilicity .
Q. How can researchers troubleshoot low yields in the coupling of oxazole intermediates with benzoic acid derivatives?
Common issues include steric hindrance or poor leaving-group reactivity. Solutions:
- Use coupling agents like EDCI/HOBt to activate the carboxylic acid.
- Optimize solvent polarity (e.g., switch from THF to DCM).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before coupling .
Q. Methodological Notes
- Crystallography : SHELX programs are recommended for refining crystal structures, especially for high-resolution data .
- Bioactivity Testing : Include positive/negative controls (e.g., known inhibitors) in assays to validate results .
- Synthesis Optimization : Design of Experiments (DoE) software can systematically explore reaction parameters (temperature, time, catalyst loading) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 3-(5-methyloxazol-2-yl)benzoic acid with related compounds from the evidence:
Key Observations :
- Heterocycle Diversity : The oxazole, triazole, and oxadiazole derivatives exhibit distinct electronic and steric profiles. For example, oxadiazoles (e.g., ) are more polar due to additional nitrogen atoms, while benzoxazoles (e.g., ) may confer enhanced aromaticity.
- Substituent Effects : The position and nature of substituents significantly impact solubility and bioactivity. Methoxy groups (e.g., ) increase hydrophobicity, whereas methyl esters (e.g., ) serve as prodrug forms.
Preparation Methods
Cyclization of Alkynylamine Intermediates
A widely documented approach involves the cyclization of propynylamine intermediates onto nitro-substituted benzoic acid derivatives. As reported in the synthesis of 5-methyl-oxazol-2-yl ferroptosis inhibitors , 4-chloro-3-nitrobenzoic acid (52 ) serves as the starting material. The chloro substituent undergoes nucleophilic substitution with prop-2-yn-1-amine in the presence of triethylamine, forming an alkynylamine intermediate. Subsequent FeCl₃-mediated cyclization yields the 5-methyloxazol-2-yl scaffold (68–72 ). The nitro group is then reduced via palladium-catalyzed hydrogenation to an amine (73–77 ), followed by nucleophilic substitution to install diverse R-groups .
Key advantages of this method include modularity in R-group selection and high yields (70–85% for cyclization steps). However, the necessity for nitro reduction adds synthetic steps, potentially complicating scalability.
Van Leusen Oxazole Synthesis
The Van Leusen reaction offers a direct route to oxazole rings using TosMIC (p-tosylmethyl isocyanide). In one protocol , 4-chloro-3-nitrobenzaldehyde (87 ) reacts with TosMIC under basic conditions to form 5-substituted oxazole 88 . The aldehyde is then oxidized to the carboxylic acid functionality, yielding 3-(5-methyloxazol-2-yl)benzoic acid. Subsequent nucleophilic substitution of the chloro group and hydrogenation of the nitro group enable further derivatization .
This method excels in regioselectivity, as TosMIC selectively forms oxazoles at the aldehyde position. However, the oxidation step (aldehyde → carboxylic acid) requires careful control to avoid over-oxidation or side reactions.
Carbodiimide-Mediated Amide Coupling and Cyclization
A hybrid method leverages carbodiimide reagents like EDC/HOBt to form amide intermediates, which cyclize into oxazoles. For instance, HIV-1 protease inhibitor syntheses describe coupling isophthalic acid derivatives with oxazole-containing amines. While these examples focus on amide bonds, adapting the protocol to intramolecular cyclization could yield this compound.
In one variant , DMT-MM promotes coupling between benzoic acid and alanine, followed by cyclodehydration to form oxazoles. Although demonstrated for triazinyloxy oxazoles , the method’s generality suggests applicability to 5-methyloxazole formation.
Comparative Analysis of Methods
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(5-methyl-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-6-12-10(15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
ITGUIRTWSPIYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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